molecular formula C16H20N6O2S B5525328 N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide

N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide

Cat. No. B5525328
M. Wt: 360.4 g/mol
InChI Key: PXMIVUDQEZGHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide is a useful research compound. Its molecular formula is C16H20N6O2S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide is 360.13684508 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Synthesis and Drug Discovery

Research involving the synthesis of novel heterocyclic compounds, including pyrazole, isoxazole, and thiadiazole derivatives, underscores the importance of these scaffolds in drug discovery. Compounds incorporating thiadiazole moieties have been synthesized and evaluated for various pharmacological activities, notably anticancer properties. The ability to synthesize diverse molecular structures enables the exploration of constrained peptidomimetics and fused nitrogenous heterocycles, which are critical in developing new therapeutic agents (Schütznerová et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Compounds derived from or related to the thiadiazole and pyrazole families have demonstrated significant antimicrobial and anti-inflammatory activities. The synthesis of novel derivatives and their evaluation against bacterial and fungal strains highlight the potential of these compounds in treating infections and inflammation-related conditions. The modular synthesis and the evaluation of these compounds' biological activities pave the way for developing new drugs with improved efficacy and safety profiles (Gomha et al., 2017).

Advanced Materials and Chemical Synthesis

The exploration of heterocyclic synthesis using cyclopropane dicarboxylic acid demonstrates the versatility of these compounds in creating advanced materials and chemicals. The synthesis of thiadiazoles, triazoles, and related compounds from cyclopropane dicarboxylic acid showcases the potential for developing new materials with unique properties, beneficial for various industrial applications (Sharba et al., 2005).

properties

IUPAC Name

N-cyclopropyl-3-[5-(4-methylthiadiazole-5-carbonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S/c1-10-15(25-20-18-10)16(24)21-6-7-22-13(9-21)8-12(19-22)4-5-14(23)17-11-2-3-11/h8,11H,2-7,9H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMIVUDQEZGHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN3C(=CC(=N3)CCC(=O)NC4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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